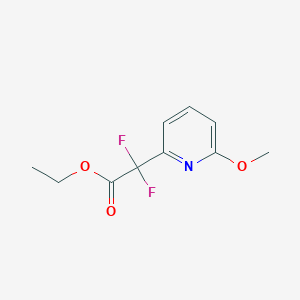

Ethyl Difluoro(6-methoxypyridin-2-yl)acetate

Description

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO3/c1-3-16-9(14)10(11,12)7-5-4-6-8(13-7)15-2/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGUGEYURXDXDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=NC(=CC=C1)OC)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl Difluoro(6-methoxypyridin-2-yl)acetate typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with ethyl difluoroacetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl Difluoro(6-methoxypyridin-2-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the difluoroacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl Difluoro(6-methoxypyridin-2-yl)acetate has been investigated for its potential as a therapeutic agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

- Case Study: Enzyme Inhibition

Biological Studies

The compound is used in biological studies to assess its effects on cellular processes and its potential bioactivity.

- Mechanism of Action

Material Science

In material science, this compound is explored for its reactivity in surface modification and functionalization.

- Surface Functionalization

Case Study 1: Therapeutic Potential

Research highlighted the compound's efficacy as an inhibitor of certain kinases involved in cancer progression. Modifications to the structure have been shown to enhance its inhibitory activity significantly, suggesting a pathway for developing new cancer therapies .

Case Study 2: Surface Modification

In material science applications, studies demonstrated that applying this compound to polymer surfaces resulted in improved corrosion resistance and adhesion properties, showcasing its utility in industrial applications .

Mechanism of Action

The mechanism of action of Ethyl Difluoro(6-methoxypyridin-2-yl)acetate involves its interaction with specific molecular targets. The difluoroacetate group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Ethyl Difluoro(pyridin-2-yl)acetate (CAS 267876-28-8)

- Molecular Formula: C₉H₉F₂NO₂

- Molecular Weight : 201.17 g/mol

- Key Difference : Lacks the 6-methoxy substituent on the pyridine ring.

Ethyl 2,2-Difluoro-2-(6-methylpyridin-3-yl)acetate (CID 63157509)

- Molecular Formula: C₁₀H₁₁F₂NO₂

- Molecular Weight : 217.20 g/mol

- Key Difference : Methyl group at the 6-position of pyridin-3-yl instead of methoxy at pyridin-2-yl.

- Impact : The methyl group is less electron-donating than methoxy, leading to reduced resonance stabilization. The pyridin-3-yl substitution also changes regioselectivity in reactions .

Aromatic Ring Variations

Ethyl Difluoro(phenyl)acetate (CAS 2248-46-6)

- Molecular Formula : C₁₀H₁₀F₂O₂

- Molecular Weight : 200.18 g/mol

- Key Difference : Phenyl ring replaces pyridinyl.

- Impact : The lack of a nitrogen atom in the aromatic ring diminishes hydrogen-bonding capability and basicity, affecting solubility and interaction with biological targets .

Ethyl 2,2-Difluoro-2-(p-tolyl)acetate (CAS 131323-06-3)

Halogen-Substituted Derivatives

Ethyl 2-(3-Bromophenyl)-2,2-difluoroacetate (CAS 885068-75-7)

- Molecular Formula : C₁₀H₈BrF₂O₂

- Molecular Weight : 285.07 g/mol

- Key Difference : Bromine at the 3-position of phenyl.

- Impact : Bromine’s electronegativity and bulkiness may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), unlike the methoxy group, which is more prone to demethylation .

Ethyl 2-(2,5-Dichlorophenyl)-2,2-difluoroacetate (CAS 1215206-21-5)

Functional Group Modifications

Difluoro-(4-nitro-phenoxy)-acetic Acid Ethyl Ester (CAS 2060043-62-9)

- Molecular Formula: C₁₀H₉F₂NO₅

- Molecular Weight : 261.18 g/mol

- Key Difference: Nitrophenoxy group replaces pyridinyl.

Comparative Data Table

Key Findings and Implications

- Electronic Effects : The 6-methoxy group in the target compound enhances resonance stabilization of the pyridine ring, reducing electrophilicity compared to halogenated analogs .

- Biological Relevance : Methoxy and pyridine nitrogen improve hydrogen-bonding capacity, making the compound suitable for kinase inhibitors or pesticide intermediates .

- Synthetic Utility : Fluorine atoms facilitate C–F bond formation in medicinal chemistry, while bromine/chlorine substituents enable diversification via cross-coupling .

Biological Activity

Ethyl Difluoro(6-methoxypyridin-2-yl)acetate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound contains a difluoroacetate moiety and a methoxy-substituted pyridine ring. The presence of these functional groups allows it to participate in various biochemical pathways, influencing enzyme activity and cellular processes. The compound's general structure can be represented as follows:

The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoroacetate group can modulate enzyme activities and affect metabolic pathways. Notably, it may act as an inhibitor or modulator of key enzymes involved in various physiological processes, although the exact targets remain to be fully elucidated.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. This activity is crucial for mitigating oxidative stress, which is linked to various diseases. In vitro studies have shown its ability to scavenge free radicals effectively, with an IC50 value comparable to established antioxidants like Trolox .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Studies demonstrate that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic processes .

Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating signaling pathways such as PI3K/AKT/mTOR. This modulation leads to cell cycle arrest and reduced proliferation rates in tumor cells .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl Difluoro(5-methylpyridin-2-yl)acetate | Methyl group instead of methoxy | Moderate antibacterial activity |

| Ethyl 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate | Similar core with slight variations | Enhanced antioxidant activity |

This compound stands out due to its combination of difluoro and methoxy groups, which contribute to its distinctive chemical reactivity and biological profile.

Case Studies

Several case studies have explored the biological activities of this compound:

- Antioxidant Efficacy : A study assessed its antioxidant capacity using DPPH and ABTS assays, demonstrating significant radical scavenging abilities with an IC50 value of 4.20 µg/mL .

- Antibacterial Testing : In vitro tests against E. coli and Staphylococcus aureus showed that the compound inhibited bacterial growth effectively, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL .

- Cancer Cell Line Studies : Research on HCT-116 colon cancer cells revealed that treatment with the compound led to a reduction in cell viability by inducing apoptosis through the activation of caspase pathways .

Q & A

Q. Q1. What are the most reliable synthetic routes for Ethyl Difluoro(6-methoxypyridin-2-yl)acetate, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting 6-methoxypyridin-2-yl derivatives with ethyl difluoroacetate under basic conditions (e.g., NaH or K₂CO₃) can yield the target compound . Optimization steps include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and by-product formation.

- Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency.

Yield tracking via TLC or GC-MS is critical for iterative optimization .

Q. Q2. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- Mass spectrometry (HRMS) : Validates molecular ion ([M+H]⁺) and fragmentation patterns.

- X-ray crystallography : Resolves crystal packing and stereoelectronic effects, though requires high-purity crystals .

Advanced Research Questions

Q. Q3. How do electronic effects of the methoxy and difluoro groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Methoxy group : Acts as an electron-donating group, activating the pyridine ring toward electrophilic substitution but deactivating it toward nucleophilic attacks.

- Difluoroacetate : The electron-withdrawing -CF₂ group stabilizes adjacent negative charges, facilitating nucleophilic acyl substitutions.

Computational studies (DFT) can map frontier molecular orbitals to predict reactive sites . Experimentally, Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis is a viable pathway, requiring inert conditions (N₂ atmosphere) and ligands like SPhos .

Q. Q4. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies involving this compound?

Methodological Answer:

- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., ester hydrolysis) that may reduce in vivo efficacy .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.

- Structural analogs : Compare with ethyl 2-(6-chloropyridin-2-yl)acetate (CAS 5552-83-0) to isolate electronic vs. steric effects .

Contradictions often arise from differential metabolism or off-target interactions, necessitating proteomics or transcriptomics follow-ups .

Data Analysis and Experimental Design

Q. Q5. How should researchers design experiments to assess the compound’s potential as a kinase inhibitor?

Methodological Answer:

- Kinase profiling panels : Screen against a library of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify hits.

- IC₅₀ determination : Use fluorescence polarization assays with ATP-competitive probes.

- Structural biology : Co-crystallize the compound with target kinases (e.g., EGFR or JAK2) to elucidate binding modes. SHELX software aids in refining crystal structures .

- Control experiments : Include staurosporine (broad-spectrum inhibitor) and vehicle controls to validate assay robustness .

Q. Q6. What analytical approaches differentiate regioisomeric by-products during synthesis?

Methodological Answer:

- HPLC-PDA/MS : Separates isomers based on retention times and UV/vis spectra.

- 2D NMR (COSY, NOESY) : Assigns spatial proximity of substituents (e.g., methoxy at C6 vs. C4).

- Isotopic labeling : Introduce ¹³C at the pyridine ring to track regiochemistry via ¹³C-¹H coupling constants .

Comparative Studies and Applications

Q. Q7. How does this compound compare to its non-fluorinated analogs in agrochemical applications?

Methodological Answer:

- Bioactivity screens : Test herbicidal activity on model plants (e.g., Arabidopsis) using leaf-disk assays. The difluoro group enhances lipophilicity, improving membrane penetration .

- Environmental stability : Compare hydrolysis rates in soil extracts (pH 4–9) to assess persistence. Fluorinated analogs often exhibit longer half-lives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.